(6-Bromohex-2-yn-1-yl)(trimethyl)silane
Description
(6-Bromohex-2-yn-1-yl)(trimethyl)silane is an organosilicon compound featuring a brominated alkyne chain and a trimethylsilyl group. This structure combines the leaving-group reactivity of bromine with the steric and electronic effects of the silyl moiety, making it valuable in cross-coupling reactions and as a building block in organic synthesis. Standard Schlenk techniques and inert atmospheres (e.g., nitrogen) are typically employed to ensure reaction integrity .
Properties
CAS No. |
112129-48-3 |
|---|---|
Molecular Formula |
C9H17BrSi |
Molecular Weight |
233.224 |
IUPAC Name |
6-bromohex-2-ynyl(trimethyl)silane |
InChI |
InChI=1S/C9H17BrSi/c1-11(2,3)9-7-5-4-6-8-10/h4,6,8-9H2,1-3H3 |
InChI Key |
CHLFEEWAZNCGLV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC#CCCCBr |
Synonyms |
Silane, (6-bromo-2-hexynyl)trimethyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogen-Substituted Alkynylsilanes
(6-Chlorohex-1-yn-1-yl)triethylsilane (4b) :
- Structure : Chlorine replaces bromine; triethylsilyl instead of trimethylsilyl.
- Synthesis : Prepared via iron-catalyzed cross-coupling of 1-bromo-4-chlorobutane with a Grignard reagent, yielding 79% .
- Reactivity : Lower leaving-group ability of Cl vs. Br reduces electrophilicity, limiting utility in nucleophilic substitutions.
- NMR Data : δ 3.57 (d, J = 6.5 Hz, 2H), 0.98 (t, J = 7.8 Hz, 9H) for triethyl groups .
Bromodifluoromethyl(trimethyl)silane :
Functional Group Variations
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane :
Triethyl(((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane (3) :
Structural Isomers and Ether Analogs
- tert-Butyl(6-chlorohexyloxy)dimethylsilane :
- Structure : Ether linkage vs. alkyne; chloro terminal group.
- Applications : Ethers are less reactive in cross-couplings but serve as protecting groups in multistep syntheses .
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